Indolo[2,3-a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[2,3-a]quinolizine is a heterocyclic compound that features a fused ring system combining an indole and a quinolizine moiety. This compound is of significant interest due to its presence in various natural products and its potential biological activities. The structure of this compound is characterized by a bicyclic system where the indole ring is fused to a quinolizine ring, forming a rigid and planar structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[2,3-a]quinolizine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired product . Another method includes the intramolecular cyclization of tryptamine derivatives under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Indolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indoloquinolizines .
Scientific Research Applications
Indolo[2,3-a]quinolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Indolo[2,3-a]quinolizine involves its interaction with various molecular targets. For instance, it can modulate the activity of GABA and serotonin receptors, which are crucial in neurological processes . The compound’s rigid structure allows it to fit into specific binding sites on these receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Indolo[2,3-b]quinolizine: Similar in structure but with different fusion points, leading to distinct chemical properties.
Indolo[2,3-c]quinolizine: Another structural isomer with unique biological activities.
Cuscutamine: An indoloquinolizine alkaloid with notable biological activity.
Uniqueness: Indolo[2,3-a]quinolizine is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity compared to its isomers . Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
239-15-6 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H |
InChI Key |
CMLQXZNMSSZRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CN4C=CC=CC4=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.